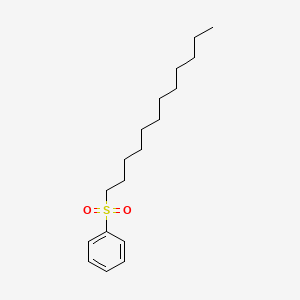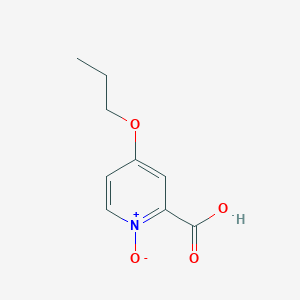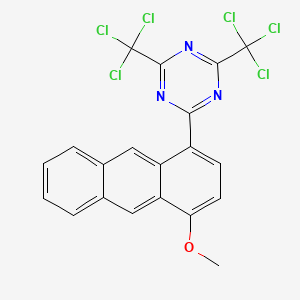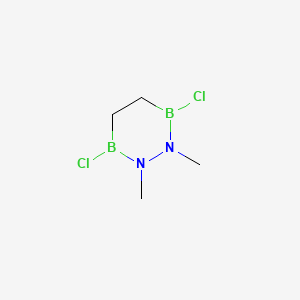
3,6-Dichloro-1,2-dimethyl-1,2,3,6-diazadiborinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dichloro-1,2-dimethyl-1,2,3,6-diazadiborinane is a unique organoboron compound characterized by its two chlorine atoms and two methyl groups attached to a diazadiborinane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-1,2-dimethyl-1,2,3,6-diazadiborinane typically involves the reaction of boron trichloride with a suitable diamine precursor under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane. The reaction mixture is then heated to facilitate the formation of the diazadiborinane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3,6-Dichloro-1,2-dimethyl-1,2,3,6-diazadiborinane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. These reactions are typically carried out in polar solvents like ethanol or methanol.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include substituted diazadiborinane derivatives, which can be further functionalized for specific applications.
科学的研究の応用
3,6-Dichloro-1,2-dimethyl-1,2,3,6-diazadiborinane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
作用機序
The mechanism of action of 3,6-Dichloro-1,2-dimethyl-1,2,3,6-diazadiborinane involves its interaction with specific molecular targets. The chlorine atoms and diazadiborinane ring play a crucial role in its reactivity and binding affinity. The compound can form stable complexes with various substrates, facilitating catalytic processes and other chemical transformations.
類似化合物との比較
Similar Compounds
3,6-Dichloro-1,2,4,5-tetrazine: Similar in structure but with different reactivity and applications.
1,3-Dichloro-5,5-dimethylhydantoin: Used as an oxidizing agent with distinct chemical properties.
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: An imidazolium-based compound with different applications in catalysis.
Uniqueness
3,6-Dichloro-1,2-dimethyl-1,2,3,6-diazadiborinane is unique due to its specific ring structure and the presence of both chlorine and methyl groups. This combination imparts distinct chemical properties, making it valuable for specialized applications in various fields.
特性
CAS番号 |
75915-36-5 |
|---|---|
分子式 |
C4H10B2Cl2N2 |
分子量 |
178.7 g/mol |
IUPAC名 |
3,6-dichloro-1,2-dimethyl-1,2,3,6-diazadiborinane |
InChI |
InChI=1S/C4H10B2Cl2N2/c1-9-5(7)3-4-6(8)10(9)2/h3-4H2,1-2H3 |
InChIキー |
OUWZPHQEYNOAGR-UHFFFAOYSA-N |
正規SMILES |
B1(CCB(N(N1C)C)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



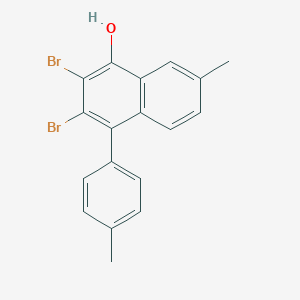
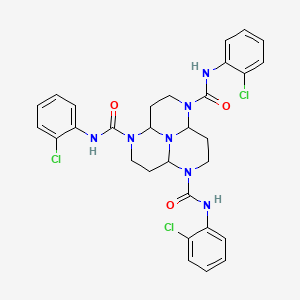

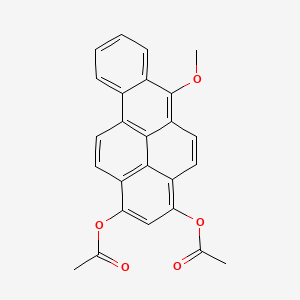
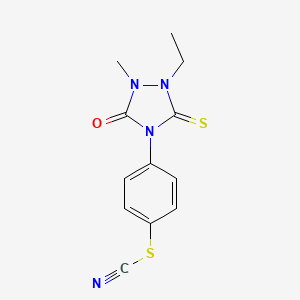
![4,4'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14452640.png)
![Decanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B14452644.png)
![(5R,6S)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dihydroxy-1,3-diazinane-2,4-dione](/img/structure/B14452645.png)
